molecular formula C8H9BrN2O B2362198 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one CAS No. 2167395-98-2

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one

Cat. No.: B2362198
CAS No.: 2167395-98-2
M. Wt: 229.077
InChI Key: QIWYQFQPFYNPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Regio- and Chemoselective Bromination : Shirinian et al. (2012) explored bromination methods that can lead to the synthesis of compounds similar to 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one, useful as synthons in organic synthesis and preparation of various substances (Shirinian et al., 2012).

  • Protein Labeling and Click-to-Release Reactions : Ros et al. (2020) synthesized a bromo-substituted compound for protein labeling and demonstrated its use in click-to-release biorthogonal reactions, potentially applicable in therapeutic contexts (Ros et al., 2020).

  • Synthesis of Heterocyclic Compounds : El-Hashash et al. (2015) utilized brominated compounds to prepare a series of heterocyclic derivatives with potential antibacterial activities, indicating the role of such brominated compounds in medicinal chemistry (El-Hashash et al., 2015).

  • Halogenated Reagents in Organic Synthesis : Rieke and Kim (2011) discussed the preparation of bromo-substituted reagents for coupling reactions, underscoring their significance in synthetic organic chemistry (Rieke & Kim, 2011).

  • Novel Heterocyclic Synthesis : Mahmoodi et al. (2014) described a one-pot synthesis of dihydropyridazinone derivatives, demonstrating the versatility of bromo-substituted compounds in the creation of complex molecular structures (Mahmoodi et al., 2014).

Biochemical and Biomedical Research

  • Cytotoxicity and Antioxidant Activities : Karalı et al. (2002) synthesized bromo-substituted indolinones, evaluating their cytotoxicity and suggesting their potential in cancer research (Karalı et al., 2002).

  • Antioxidant Agent Synthesis : Pirbasti et al. (2016) developed bromo-substituted thiazole derivatives with notable antioxidant properties, highlighting the application of brominated compounds in developing antioxidant agents (Pirbasti et al., 2016).

  • Improved Cell Cycle Detection Method : Buck et al. (2008) discussed an alternative method to detect S-phase cell cycle progression, which can be a part of studies involving bromo-substituted nucleosides like 5-bromo-2'-deoxyuridine (Buck et al., 2008).

Properties

IUPAC Name

5-bromo-2-cyclobutylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWYQFQPFYNPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.